(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Description
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Properties
IUPAC Name |
(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-5(2)10(13(19)20)16-11(17)6-3-8(14)9(15)4-7(6)12(16)18/h3-5,10H,1-2H3,(H,19,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPEDTYVHWUKV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a compound of significant interest due to its biological activity, particularly in herbicidal applications. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 288.08 g/mol. Its structure features a unique isoindole core with two chlorine atoms at positions 5 and 6, along with dioxo functional groups that contribute to its reactivity and biological activity .
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. It inhibits the growth of various weed species by disrupting critical metabolic processes, particularly photosynthesis . The herbicidal action is primarily attributed to its ability to interfere with chlorophyll synthesis and other biochemical pathways essential for plant growth.
Mechanism of Action:
- Photosynthesis Disruption: The compound affects the electron transport chain in chloroplasts.
- Inhibition of Metabolic Pathways: It may interfere with the synthesis of nucleic acids or proteins in sensitive plant species.
Other Biological Activities
In addition to its herbicidal properties, there is emerging evidence suggesting that this compound may have potential applications in controlling agricultural pests due to its toxicological profile. Studies have shown it can synergize with other herbicides to enhance efficacy while minimizing environmental impact .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloroisoindole | Structure | Lacks dioxo groups but retains isoindole core |
| 5-Fluoroisoindole | Structure | Fluorine substitution instead of chlorine |
| Isoxaben | Structure | Different functional groups but similar herbicidal properties |
Uniqueness: The presence of both chlorinated dioxo groups distinguishes this compound from other isoindole derivatives, enhancing its biological activity and specificity as a herbicide .
Study 1: Herbicidal Efficacy
A study demonstrated that this compound effectively reduced the biomass of common weed species by over 75% when applied at optimal concentrations. The study highlighted the compound's potential for use in sustainable agriculture practices .
Study 2: Inhibition of Heparanase
Another investigation focused on related isoindole derivatives showed that compounds within this class could inhibit heparanase activity with IC50 values ranging from 200 to 500 nM. This suggests potential therapeutic applications beyond agriculture .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
